molecular formula C18H26BNO3 B7955116 2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7955116
M. Wt: 315.2 g/mol
InChI Key: XLLPFZDEYFMECY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a piperidine ring, a benzaldehyde moiety, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multiple steps. One common method includes the formation of the benzaldehyde moiety followed by the introduction of the piperidine and dioxaborolane groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods are designed to optimize the reaction conditions, reduce waste, and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The piperidine ring and dioxaborolane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, while the dioxaborolane group can participate in boron-mediated reactions. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
  • 1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone

Uniqueness

2-(Piperidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the dioxaborolane group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-8-10-16(14(15)13-21)20-11-6-5-7-12-20/h8-10,13H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLPFZDEYFMECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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